4-Hydroxy-3-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid
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Overview
Description
4-Hydroxy-3-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid , also known by other names such as methyl vanillate , methyl 3-methoxy-4-hydroxybenzoate , and vanillic acid methyl , is a chemical compound with the molecular formula C₉H₁₀O₄ and a molecular weight of approximately 182.17 g/mol . It belongs to the class of benzoic acid derivatives and exhibits interesting properties due to its aromatic structure.
Synthesis Analysis
The synthesis of this compound involves several methods, including esterification reactions. One common approach is the reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and methanol under acidic conditions. The resulting methyl ester is then converted to the corresponding benzoic acid derivative. Researchers have explored various synthetic routes, and optimization studies continue to enhance yield and purity .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with hydroxyl and methoxy substituents. The phenylmethoxycarbonylamino group adds complexity, contributing to its biological activity. The 3D conformation can be visualized using computational tools .
Properties
IUPAC Name |
4-hydroxy-3-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-22-13-8-11(15(19)20)7-12(14(13)18)17-16(21)23-9-10-5-3-2-4-6-10/h2-8,18H,9H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFPVKWFLZFZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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